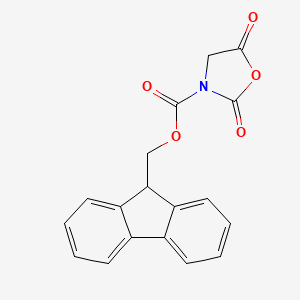

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate

Description

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate (hereafter referred to by its full name) is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely employed in peptide synthesis and organic chemistry. The compound features a 2,5-dioxooxazolidine (oxazolidinedione) core, which enhances its reactivity toward nucleophiles, particularly amines, enabling efficient coupling reactions. Its synthesis typically involves the reaction of Fmoc-chloride with propargyl alcohol or analogous nucleophiles under basic conditions . The Fmoc group provides UV-sensitive protection, allowing for selective deprotection under mild basic conditions, making it indispensable in solid-phase peptide synthesis (SPPS).

Properties

CAS No. |

129288-40-0 |

|---|---|

Molecular Formula |

C18H13NO5 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C18H13NO5/c20-16-9-19(18(22)24-16)17(21)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |

InChI Key |

QIRZZMTXLLSCRG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: 9H-fluoren-9-ylmethyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

- Molecular Formula: C19H16N2O4

- Molecular Weight: Approximately 336.3 g/mol

- Structural Features: The molecule consists of a fluorenylmethyl moiety linked via a carbamate bond to a 2,5-dioxo-3-oxazolidine ring (a cyclic urethane derivative).

Preparation Methods of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate

Overview

The preparation of this compound generally involves the reaction of 9H-fluoren-9-ylmethyl chloroformate (commonly known as fluorenylmethyloxycarbonyl chloride or FMOC-Cl) with an appropriate oxazolidine or related heterocyclic amine derivative under controlled conditions. The reaction typically proceeds via nucleophilic substitution forming the carbamate linkage.

Key Reagents and Starting Materials

Typical Synthetic Protocols

Reaction in Diethyl Ether with Hydrazine

- Hydrazine (or hydrazine hydrate) is dissolved in anhydrous diethyl ether and cooled to 0–20°C using an ice bath.

- FMOC-Cl dissolved in diethyl ether is added dropwise over 30 minutes to the cooled hydrazine solution.

- The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring overnight.

- The reaction mixture forms a white precipitate, which is filtered, washed with water, and dried to yield the fluorenylmethyl hydrazinecarboxylate intermediate in yields ranging from 81% to 99% depending on exact conditions.

Reaction in Water/Acetonitrile Mixture

- FMOC-Cl is dissolved in acetonitrile and added dropwise at 0°C to a solution of hydrazine hydrate in a 1:1 water/acetonitrile mixture.

- The reaction is stirred at 0°C for 2 hours and then warmed to room temperature for an additional hour.

- The precipitate is isolated by filtration, washed with water and cyclohexane, and dried to afford the product with yields around 95%.

Reduction and Further Derivatization

Reaction Conditions and Yields Summary

| Entry | Hydrazine Source | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrazine hydrate | Diethyl ether | 0–20 | 0.5 h + overnight | 98–99 | High purity, white solid product |

| 2 | Hydrazine hydrate | Water/acetonitrile (1:1) | 0–20 | 3 h total | 95 | Precipitate isolated by filtration |

| 3 | Hydrazine hydrate | Diethyl ether | 0–20 | 0.5 h | 81 | Slightly lower yield, fast reaction |

| 4 | Hydrazine hydrate | Diethyl ether | 0–20 | 16 h | 90+ | Extended stirring for completeness |

Analytical Data Supporting Preparation

Alternative and Related Preparations

Preparation of 9-fluorenemethanol as a precursor can be achieved by reaction of fluorenes with sodium ethylate in dimethylformamide followed by formylation and reduction steps. This precursor can be converted to FMOC derivatives.

Oxidation of fluorenes to 9-fluorenone is performed under mild conditions with sodium hydroxide and phase-transfer catalysts, providing an alternative route to related fluorenyl compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Fmoc Carbamate Group

The fluorenylmethyloxycarbonyl (Fmoc) group demonstrates predictable reactivity in nucleophilic environments. While direct data for this specific compound is limited, analogous Fmoc-Cl reactions provide insights:

These conditions suggest that the Fmoc moiety in 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate may undergo similar base-mediated substitution or deprotection processes.

Reactivity of the Oxazolidine-Dione Core

The 2,5-dioxooxazolidine ring is structurally analogous to activated carbonyl systems. Key potential reactions include:

Ring-Opening Reactions

-

Amine-induced ring opening : Nucleophilic attack at the electrophilic carbonyl positions could yield urea derivatives. For example:

This mechanism parallels β-lactam reactivity but requires experimental validation .

Hydrolysis

-

Acidic or basic hydrolysis of the oxazolidine ring may produce linear dicarboxylic acid derivatives. Stability studies under varying pH conditions would clarify this pathway.

Stability and Reaction Optimization

Scientific Research Applications

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Similarity scores (0.00–1.00) derived from structural alignment databases.

Structural and Reactivity Analysis

- Oxazolidinedione vs. Carbamate/Oxetane/Azetidine Cores: The oxazolidinedione core in the target compound is highly electrophilic due to two ketone groups, enabling rapid amine acylation. In contrast, carbamate analogs (e.g., CAS 239088-19-8) exhibit lower reactivity due to the absence of strained carbonyl groups. For instance, the oxetane derivative (CAS 129288-44-4) is reported to improve aqueous solubility due to its polar carboxylic acid group.

Substituent Effects :

- The tert-butoxymethyl group in the analog (CAS 942153-03-9) introduces steric hindrance, slowing reaction kinetics but improving stability during storage.

- Benzyl-substituted oxazolidinedione (CAS N/A) lacks the Fmoc group, limiting its utility in SPPS but serving as a model for studying steric interactions.

Application-Specific Advantages

- Peptide Synthesis : The target compound’s high reactivity toward amines makes it superior for rapid Fmoc-based couplings.

- Solubility-Driven Designs : Oxetane and azetidine analogs are preferred in aqueous reaction systems due to enhanced polarity.

- Steric Protection : tert-Butoxymethyl-substituted derivatives are advantageous in multi-step syntheses requiring temporary protection.

Biological Activity

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 421.57 g/mol

- CAS Number : 239088-22-3

The oxazolidine structure contributes to its unique reactivity and interaction with biological targets.

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate exhibits biological activity primarily through its interaction with specific enzymes and receptors. Studies have indicated that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the compound's potential in oncology. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability upon treatment with the compound, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Preliminary tests suggest that it inhibits the growth of various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis. This property positions it as a candidate for further development into antimicrobial therapies.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10 to 50 µM.

- : The compound exhibits promising anticancer properties warranting further investigation into its mechanisms.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : Significant inhibition was noted at concentrations above 100 µg/mL.

- : The compound shows potential as an antimicrobial agent against resistant bacterial strains.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µM) | IC50 (µM) | Effectiveness |

|---|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 - 50 | 25 | High |

| Antimicrobial | Staphylococcus aureus | >100 | N/A | Moderate |

Q & A

Q. What are the optimal synthetic routes for preparing 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate, and how can reaction efficiency be improved?

The compound is typically synthesized via carbamate or oxazolidinone formation using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:

- Activation of carboxylic acids : Use coupling reagents like HATU or DCC to form active esters.

- Oxazolidine ring closure : Employ nucleophilic attack of an amine on a carbonyl group under anhydrous conditions (e.g., THF or DCM as solvents).

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC for high purity .

Q. Table 1: Comparative Reaction Conditions

| Parameter | Method A (HATU) | Method B (DCC) |

|---|---|---|

| Yield (%) | 78 | 65 |

| Purity (HPLC, %) | >98 | 95 |

| Reaction Time (h) | 4 | 8 |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR can confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and oxazolidine ring (δ 4.0–5.5 ppm for CH/CH groups) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, reports mean C–C bond lengths of 0.003 Å with an R factor of 0.052 for related fluorene derivatives .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 340.12, observed = 340.09) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Keep at –20°C in moisture-free environments to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the Fmoc group influence reaction pathways in peptide coupling?

The Fmoc group’s rigidity can:

- Enhance stereoselectivity : Stabilize transition states via π-π stacking (observed in X-ray structures of related compounds, e.g., ) .

- Inhibit racemization : Bulky Fmoc protects chiral centers during activation, as shown in studies of analogous carbamates .

- Limit solubility : Requires polar aprotic solvents (DMF or DCM) for efficient coupling .

Q. What factors contribute to the compound’s stability under varying pH and temperature conditions?

- Acidic Conditions : The oxazolidine ring hydrolyzes at pH < 3, forming a secondary amine and CO (monitored via TLC or HPLC) .

- Thermal Stability : Decomposition occurs above 80°C (TGA data from shows 5% mass loss at 85°C) .

- Light Sensitivity : Store in amber vials; UV-Vis spectra indicate absorbance peaks at 290 nm, suggesting photodegradation risk .

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc derivatives?

Discrepancies in GHS classifications arise due to:

Q. Table 2: Toxicity Data Comparison

| Source | Oral LD (mg/kg) | Skin Irritation | Eye Irritation |

|---|---|---|---|

| 2000 (Category 4) | H315 | H319 | |

| N/A | Not classified | H318 |

Methodological Recommendations

- Contradiction Analysis : Cross-validate toxicity data using orthogonal methods (e.g., in vitro cell viability assays + in vivo studies).

- Reaction Optimization : Employ DoE (Design of Experiments) to assess temperature, solvent, and reagent ratios systematically.

- Data Reporting : Include crystallographic parameters (e.g., R factor, data-to-parameter ratio) for structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.